molecular formula C12H8BrN5O B10949176 6-bromo-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10949176
M. Wt: 318.13 g/mol
InChI Key: PVOYHFPYCQTMAZ-UHFFFAOYSA-N
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Description

6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a pyridyl group in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-pyrazole-5-carboxamide with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-N-(4-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the pyridyl group enhances its reactivity and potential as a versatile scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C12H8BrN5O

Molecular Weight

318.13 g/mol

IUPAC Name

6-bromo-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H8BrN5O/c13-8-6-15-11-5-10(17-18(11)7-8)12(19)16-9-1-3-14-4-2-9/h1-7H,(H,14,16,19)

InChI Key

PVOYHFPYCQTMAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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